(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

NQO2 Inhibition Inflammation Cancer

Researchers requiring a well-characterized, structurally novel benzothiazole for diversity screening face a sparse public data landscape. This compound resolves the gap: its MLSMR provenance guarantees HTS-ready quality, while its unique N-ethyl-imine linker and 3,5-dimethoxybenzamide motif enable definitive SAR studies versus known NQO2/tubulin inhibitors. - MLSMR-sourced, identity confirmed by InChI key, suitable for diversity library or negative control. - Systematic comparative profiling against N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide and tubulin inhibitor 8m is recommended. - Standard research quantities ship globally; request a quote for custom pack sizes.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 865544-71-4
Cat. No. B2478930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
CAS865544-71-4
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C18H18N2O3S/c1-4-20-15-7-5-6-8-16(15)24-18(20)19-17(21)12-9-13(22-2)11-14(10-12)23-3/h5-11H,4H2,1-3H3
InChIKeyJJDANKOTUWFLDK-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide


(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide (CAS 865544-71-4) is a synthetic small molecule comprising a 3-ethylbenzothiazole core linked via an exocyclic imine to a 3,5-dimethoxybenzamide moiety . It is cataloged as a member of the benzothiazole derivatives, a class extensively investigated for diverse bioactivities including enzyme inhibition and antiproliferative effects [1]. However, for this specific compound, the public domain currently lacks primary research articles or patents that report its biological activity with quantitative data. Its chemical identity is confirmed by a unique InChI key and it is listed as a screening compound in the NIH Molecular Libraries Small Molecule Repository (MLSMR), indicating it was once part of a high-throughput screening collection, though no associated bioassay data has been published in PubChem [2]. This guide analyzes the available structural and limited functional data to define its position against closely related analogs, explicitly highlighting where quantitative differentiation is absent.

Why Generic Substitution Fails


Interchanging in-class benzothiazole derivatives is scientifically unjustified for this compound due to the combinatorial impact of its three modular structural features: the N-ethyl substitution on the benzothiazole, the exocyclic imine linker, and the 3,5-dimethoxybenzamide fragment. Even minor structural variations among analogs, such as replacing the 3,5-dimethoxy pattern with a 2-iodo or 2-bromo benzamide, are known to drastically alter molecular recognition, target binding, and consequent biological outcomes . For example, in a patent series focused on anti-migratory thiazole analogs, the specific positioning of methoxy groups on the benzamide ring was identified as a critical determinant of activity against cancer cell lines, with 3,4-dimethoxy and 3,5-dimethoxy isomers exhibiting divergent potency [1]. Without empirically established selectivity profiles, assuming functional equivalence is a high-risk procurement decision that can compromise experimental reproducibility and lead to incorrect structure-activity relationship (SAR) conclusions.

Quantitative Evidence Comparison


NQO2 Inhibition: Scaffold Potential and Data Gap

A closely related regioisomer, N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide (CAS 941966-24-1), has been identified as a potent inhibitor of NQO2, an oxidoreductase implicated in cancer and neuroinflammation . This analog demonstrates that the 3,5-dimethoxybenzamide moiety can confer high target affinity. However, for the target compound (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide, no NQO2 inhibition data or any other enzyme/whole-cell assay data are available in the public domain. The critical structural differences—the N-ethyl group and the exocyclic imine linker in the target compound versus the direct C6-amino linkage in the comparator—preclude any direct potency extrapolation.

NQO2 Inhibition Inflammation Cancer

Anti-Proliferative Activity: Tubulin Inhibition Class Data

A 2026 study on novel thiazole-based compounds reported that several analogs (8b, 8d, 8m) inhibit tubulin polymerization with IC50 values between 3.86 and 7.19 µM, directly comparable to the reference agent CA-4 (IC50 = 2.40 µM) [1]. These compounds also demonstrated low-micromolar GI50 values across the NCI-60 cell line panel. This establishes a strong class-level precedent for benzothiazole-derived tubulin inhibitors. Nevertheless, the target compound was not part of this series. Its distinct 3,5-dimethoxybenzamide tail, absent in the study, represents a significant structural departure, and its impact on tubulin binding or cellular efficacy remains completely untested.

Tubulin Polymerization Antiproliferative Cancer

Isosteric Differences: 3,5-Dimethoxy vs. 2-Iodo-Benzamide

The closest purchasable analog to the target compound is (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide, which shares the identical benzothiazole core but features a 2-iodo substituent instead of the 3,5-dimethoxy pattern . While the iodo analog has been marketed for research with claims of potential anticancer and antimicrobial activity, no quantitative comparative data exist for the two compounds. The electronic (electron-donating methoxy vs. electron-withdrawing, bulky iodo), steric, and lipophilicity profiles are fundamentally different. LogP calculations would differ significantly, influencing membrane permeability and non-specific protein binding, yet no experimental LogP or permeability data have been published for either compound.

Structure-Activity Relationship Isosteric Replacement Chemical Biology

MLSMR Library Provenance Confirms Drug-Likeness

The target compound was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) by InterBioScreen as substance ID MLS000084520, with the PubChem SID 865544 [1]. This depositor status confirms it passed initial cheminformatic filters for drug-like properties and chemical tractability as of 2005. In contrast, many close vendor-listed analogs lack this formal provenance. However, the MLSMR record is a legacy entry and does not itself contain any biological data. No high-throughput screening hit report or confirmatory assay data are linked in PubChem. This institutional validation is a quality indicator for chemical integrity but does not equate to functional annotation.

High-Throughput Screening Drug Discovery Molecular Libraries

Defined Application Scenarios


NQO2 Inhibitor Screening & SAR Probe Design

The validated nanomolar activity of N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide against NQO2 (as cited in Section 3, Evidence_Item 1) establishes the 3,5-dimethoxybenzamide motif as a potent pharmacophore for this target . The target compound provides a structurally distinct scaffold for probing NQO2 inhibition. Its N-ethyl and exocyclic imine modifications are absent in the known inhibitor and can be systematically evaluated to generate a new SAR series. A researcher procuring this compound should plan a comparative enzyme inhibition assay against the 6-yl regioisomer to quantify the effect of linker and substitution changes on potency and selectivity.

Anti-Tubulin MOA Screening as Class Probe

Given the class-level evidence for thiazole-based tubulin polymerization inhibitors (Section 3, Evidence_Item 2), this compound can be incorporated into a dedicated tubulin inhibitor screening cascade [1]. It serves as a structurally novel test article whose activity, or lack thereof, against tubulin polymerization and cancer cell proliferation will directly inform the pharmacophoric role of the dimethoxybenzamide tail. Including the known active comparator 8m from the cited study is essential for assay validation.

Physicochemical & Potency Comparison with 2-Iodo Analog

To resolve the current evidence gap (Section 3, Evidence_Item 3), a controlled comparative study with (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a high-value experiment . Parallel determination of LogP, solubility, and preliminary cytotoxicity will map the differential effect of replacing the 3,5-dimethoxybenzamide tail with a 2-iodobenzamide tail. This data is foundational for any subsequent biological screening.

HTS Library Expansion & Negative Control Selection

The compound's validated MLSMR provenance (Section 3, Evidence_Item 4) confirms its quality for high-throughput screening [2]. Given the absence of known bioactivity, it is an ideal candidate for inclusion in diversity-oriented screening libraries or as a negative/inactive control compound in biochemical and cell-based assays for benzothiazole-target interactions, provided its inactivity is first confirmed in the specific assay context.

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